![molecular formula C23H21N5O3S2 B2711768 2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-51-3](/img/structure/B2711768.png)
2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Description
2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide”, also known as “2-({5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide”.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. The presence of the benzofuran moiety, combined with the thiadiazole ring, contributes to its effectiveness against a range of bacterial and fungal pathogens. Research indicates that such heterocyclic compounds can disrupt microbial cell walls and inhibit essential enzymes, making them potential candidates for developing new antibiotics .
Antioxidant Properties
The compound’s structure allows it to act as a potent antioxidant. The benzofuran and thiadiazole rings are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing diseases related to oxidative damage, such as neurodegenerative disorders and certain types of cancer .
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The piperazine and thiadiazole components are crucial in modulating the immune response, making this compound a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Anticancer Activity
The compound has been investigated for its anticancer properties. The benzofuran and thiadiazole rings can induce apoptosis in cancer cells by interfering with their DNA replication and repair mechanisms. This makes the compound a promising candidate for developing new chemotherapeutic agents .
Anticonvulsant Potential
Research has shown that the compound exhibits anticonvulsant activity, likely due to its ability to modulate neurotransmitter release and inhibit neuronal excitability. This makes it a potential candidate for treating epilepsy and other seizure-related disorders .
Antidepressant Effects
The compound’s interaction with neurotransmitter systems, particularly serotonin and dopamine, suggests its potential as an antidepressant. The piperazine moiety is known to influence mood regulation, making this compound a candidate for developing new antidepressant medications .
Antimalarial Activity
The compound has shown potential in inhibiting the growth of Plasmodium species, the parasites responsible for malaria. The thiadiazole ring is particularly effective in disrupting the parasite’s life cycle, making this compound a promising candidate for antimalarial drug development .
Antiviral Properties
Preliminary studies suggest that the compound may have antiviral activity, particularly against RNA viruses. The benzofuran and thiadiazole rings can interfere with viral replication, making this compound a potential candidate for developing antiviral therapies .
These applications highlight the compound’s versatility and potential in various fields of medical research. Each application leverages different aspects of the compound’s unique chemical structure, making it a valuable subject for further investigation.
properties
IUPAC Name |
2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c29-20(24-17-7-2-1-3-8-17)15-32-23-26-25-22(33-23)28-12-10-27(11-13-28)21(30)19-14-16-6-4-5-9-18(16)31-19/h1-9,14H,10-13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWWZURIWJLYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide |
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